molecular formula C26H20N4O2 B4372914 1-METHYL-N~3~,N~4~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE

1-METHYL-N~3~,N~4~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4372914
M. Wt: 420.5 g/mol
InChI Key: KQWBSHQFTVCLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N,N’-di-1-naphthyl-1H-pyrazole-3,4-dicarboxamide is a complex organic compound featuring a pyrazole ring substituted with naphthyl groups and carboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N,N’-di-1-naphthyl-1H-pyrazole-3,4-dicarboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with diketones, followed by functional group modifications to introduce the naphthyl and carboxamide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N,N’-di-1-naphthyl-1H-pyrazole-3,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the naphthyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

1-methyl-N,N’-di-1-naphthyl-1H-pyrazole-3,4-dicarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-methyl-N,N’-di-1-naphthyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N,N’-di-1-naphthyl-1H-pyrazole-3,4-dicarboxamide is unique due to its specific substitution pattern and the presence of both naphthyl and carboxamide groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-3-N,4-N-dinaphthalen-1-ylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2/c1-30-16-21(25(31)27-22-14-6-10-17-8-2-4-12-19(17)22)24(29-30)26(32)28-23-15-7-11-18-9-3-5-13-20(18)23/h2-16H,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWBSHQFTVCLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-N~3~,N~4~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHYL-N~3~,N~4~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHYL-N~3~,N~4~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-METHYL-N~3~,N~4~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHYL-N~3~,N~4~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-METHYL-N~3~,N~4~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.